molecular formula C29H30F4N8O2 B1664089 N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide CAS No. 870225-11-9

N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide

Cat. No. B1664089
M. Wt: 598.6 g/mol
InChI Key: HHKGVQGXRGQBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-MT 63 is a novel TIE-2 kinase inhibitor that demonstrates unique and improved kinase selectivity compared to other inhibitors known to interact with TIE-2. 2-MT 63 has a good kinase selectivity profile in enzyme assays with >30-fold selectivity (typically much greater) against the tested kinases. Importantly, the profile includes selectivity against other targets of relevance for angiogenesis (KDR, PDGFR, EPHB4).

Scientific Research Applications

Electrophoresis and Quality Control

Nonaqueous capillary electrophoresis is used in the separation of related substances like imatinib mesylate and its derivatives. This method, due to its simplicity, effectiveness, and affordability, is promising for quality control in pharmaceuticals (Ye et al., 2012).

Antimicrobial Applications

Thiazolidinone derivatives, synthesized from triazine-based compounds, have shown significant antimicrobial activity against various bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).

Synthesis and Biological Evaluation

The synthesis of novel thiazolidinone derivatives, involving triazine compounds, has been evaluated for their antimicrobial properties. Such studies are crucial in the development of new antimicrobial drugs (Patel et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives, including triazine compounds, have been synthesized and studied for their corrosion inhibiting effects on steel in acidic solutions. Their potential in corrosion protection is notable (Hu et al., 2016).

Antitubercular and Antibacterial Activities

Carboxamide derivatives of triazine have been synthesized and evaluated for their antitubercular and antibacterial activities. Some derivatives showed more potency than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Synthesis of Antitumor Agents

The synthesis of compounds like nilotinib, which includes triazine derivatives, demonstrates their application in creating antitumor agents. Such processes contribute significantly to cancer treatment research (Cong-zhan, 2009).

properties

CAS RN

870225-11-9

Product Name

N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide

Molecular Formula

C29H30F4N8O2

Molecular Weight

598.6 g/mol

IUPAC Name

N-[2-[3-(dimethylamino)propyl-methylamino]-5-(trifluoromethyl)phenyl]-2-fluoro-5-[3-[4-(methylamino)-1,3,5-triazin-2-yl]pyridin-2-yl]oxybenzamide

InChI

InChI=1S/C29H30F4N8O2/c1-34-28-37-17-36-25(39-28)20-7-5-12-35-27(20)43-19-9-10-22(30)21(16-19)26(42)38-23-15-18(29(31,32)33)8-11-24(23)41(4)14-6-13-40(2)3/h5,7-12,15-17H,6,13-14H2,1-4H3,(H,38,42)(H,34,36,37,39)

InChI Key

HHKGVQGXRGQBBA-UHFFFAOYSA-N

SMILES

CNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C

Canonical SMILES

CNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-MT 63;  2-MT-63;  2-MT63;  2MT 63;  2MT-63;  2MT63; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-((3-(dimethylamino)propyl)(methyl)amino)-5-(trifluoromethyl)phenyl)-2-fluoro-5-(3-(4-(methylamino)-1,3,5-triazin-2-yl)pyridin-2-yloxy)benzamide

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